![molecular formula C10H11N3O3 B7825126 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is an organic compound that is part of the benzo[d]imidazole family, which are heterocyclic aromatic organic compounds. These types of compounds have varied uses in pharmaceutical chemistry due to their biological activities and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 1,3,5-trimethylbenzimidazole under controlled conditions. Common reagents include concentrated nitric acid and sulfuric acid, with reaction temperatures maintained at low degrees to ensure the nitro group is selectively introduced at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, this compound is often produced using batch reactors with automated control of temperature and reagent addition to maximize yield and purity. The starting materials are combined, and the nitration reaction is carried out under reflux to ensure complete reaction. Post-reaction, the mixture is cooled, and the product is purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various types of reactions, including:
Reduction: Typically reduces the nitro group to an amine using reagents like tin and hydrochloric acid.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring or at the nitro group position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or cerium ammonium nitrate.
Reduction: Reagents like iron powder with acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Using halogens or alkylating agents under appropriate conditions.
Major Products Formed
From Reduction: The primary product is 1,3,5-trimethyl-6-amino-1H-benzo[d]imidazol-2(3H)-one.
From Substitution: Depending on the substituents, a variety of derivatives can be synthesized, such as halogenated or alkylated products.
Applications De Recherche Scientifique
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one finds numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme reactions and pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments, due to its ability to donate and accept electrons.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: The nitro group can interact with enzyme active sites, inhibiting their activity.
Pathways: It can modulate oxidative stress pathways by either acting as a substrate or inhibitor for enzymes involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-2-nitro-1H-benzo[d]imidazol-6(3H)-one
1,3-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
1,5-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Highlighting Its Uniqueness
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific trimethylation pattern which affects its solubility, reactivity, and interactions with biological molecules, making it a valuable molecule for specific chemical and biological applications.
Propriétés
IUPAC Name |
1,3,5-trimethyl-6-nitrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-4-8-9(5-7(6)13(15)16)12(3)10(14)11(8)2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYKGLOVBKBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
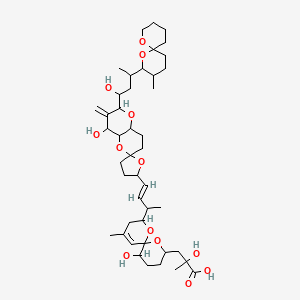
![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)
![(1R,2R,3S,4S)-3-azaniumylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7825058.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethoxy)benzaldehyde](/img/structure/B7825066.png)
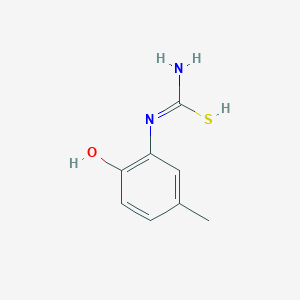

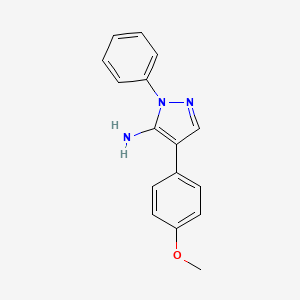
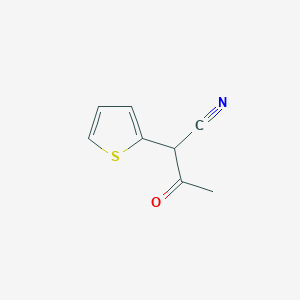
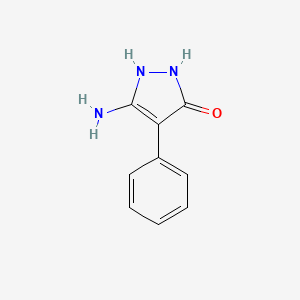
![ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825137.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)

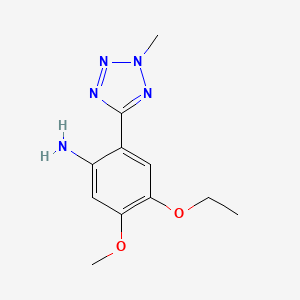
![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)
